molecular formula C11H15Cl2N B1317884 Benzyl-(3-chloro-but-2-enyl)-aminehydrochloride CAS No. 1049734-81-7

Benzyl-(3-chloro-but-2-enyl)-aminehydrochloride

Cat. No.: B1317884
CAS No.: 1049734-81-7
M. Wt: 232.15 g/mol
InChI Key: LZGACJIYGABXAF-HCUGZAAXSA-N
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Description

Scientific Research Applications

Benzyl-(3-chloro-but-2-enyl)-aminehydrochloride has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in studies involving enzyme inhibition and protein interactions.

    Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Future Directions

The future directions of Benzyl-(3-chloro-but-2-enyl)-amine hydrochloride are not specified in the web search results. Given its use in proteomics research, it could potentially be involved in new methods or techniques in this field .

Preparation Methods

The synthesis of Benzyl-(3-chloro-but-2-enyl)-aminehydrochloride typically involves the following steps:

    Starting Materials: Benzylamine and 3-chloro-but-2-enyl chloride are commonly used as starting materials.

    Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

    Synthetic Route: The benzylamine reacts with 3-chloro-but-2-enyl chloride in the presence of a base such as triethylamine to form the desired product.

Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Benzyl-(3-chloro-but-2-enyl)-aminehydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include:

    Nucleophiles: Amines, thiols, alkoxides.

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas with palladium or platinum catalysts.

Major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of Benzyl-(3-chloro-but-2-enyl)-aminehydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the specific target and context. The pathways involved may include signal transduction, metabolic regulation, and gene expression .

Comparison with Similar Compounds

Benzyl-(3-chloro-but-2-enyl)-aminehydrochloride can be compared with other similar compounds such as:

The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for various chemical reactions and research applications.

Properties

IUPAC Name

(E)-N-benzyl-3-chlorobut-2-en-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClN.ClH/c1-10(12)7-8-13-9-11-5-3-2-4-6-11;/h2-7,13H,8-9H2,1H3;1H/b10-7+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZGACJIYGABXAF-HCUGZAAXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCNCC1=CC=CC=C1)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\CNCC1=CC=CC=C1)/Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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